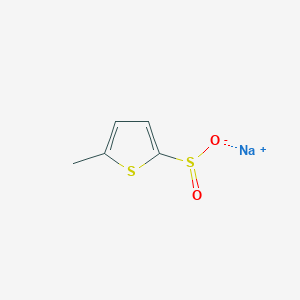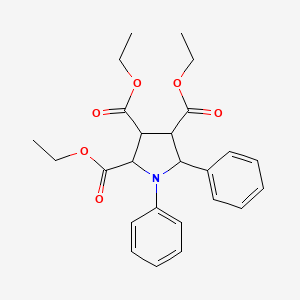
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with phenyl groups and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of strong acids or bases as catalysts can facilitate the cyclization process, while solvents like dichloromethane or toluene are used to dissolve the reactants and control the reaction temperature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and catalyst choice being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Wirkmechanismus
The mechanism by which Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism depends on the context of its application, whether in biological systems or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: Similar in having ester functionalities but differs in the core structure being a triazine ring.
Triethyl 1,3,5-benzenetricarboxylate: Similar ester groups but with a benzene ring as the core structure.
Uniqueness
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate is unique due to its pyrrolidine ring structure, which imparts different chemical and physical properties compared to the triazine and benzene analogs.
Eigenschaften
CAS-Nummer |
652991-48-5 |
|---|---|
Molekularformel |
C25H29NO6 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate |
InChI |
InChI=1S/C25H29NO6/c1-4-30-23(27)19-20(24(28)31-5-2)22(25(29)32-6-3)26(18-15-11-8-12-16-18)21(19)17-13-9-7-10-14-17/h7-16,19-22H,4-6H2,1-3H3 |
InChI-Schlüssel |
CCLRGVNYUFPPFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(C(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
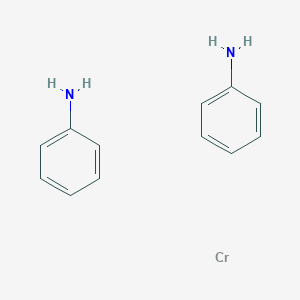

![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)
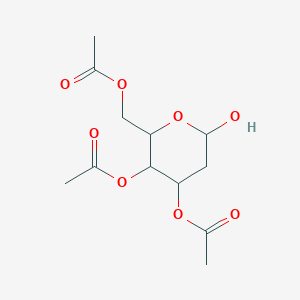
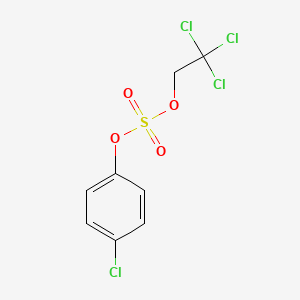
![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)
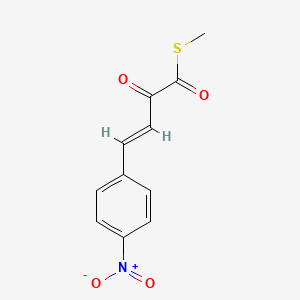
silane](/img/structure/B12519380.png)
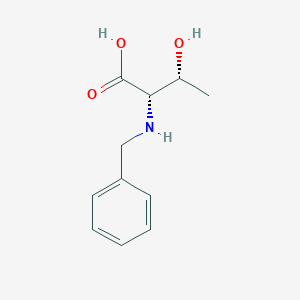
![6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid](/img/structure/B12519385.png)

